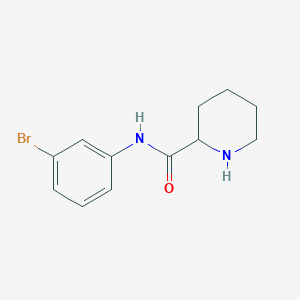
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in rats. It has also been shown to reduce seizures in mice. Additionally, this compound has been shown to improve motor function in rats with Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potential as a treatment for various neurological disorders. Additionally, this compound has shown anti-inflammatory and analgesic effects, making it useful in the study of pain and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One direction is to further explore its potential as a treatment for neurological disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, this compound could be modified to create more potent and selective compounds for use in scientific research.
Synthesemethoden
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone can be synthesized using various methods. One method involves the reaction of 2-chlorobenzonitrile with thiourea in the presence of a base to form 2-(2-chlorophenyl)thiourea. This compound is then reacted with ethyl bromoacetate in the presence of a base to form 2-(2-chlorophenyl)sulfanyl-1-ethylpyrrolidine-1-one. Finally, the ethyl group is replaced with a methyl group using methyl iodide in the presence of a base to form 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential in scientific research applications. One study showed that this compound has anti-inflammatory and analgesic effects in rats. Another study showed that this compound has anticonvulsant effects in mice. Additionally, this compound has shown potential as a treatment for Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRAUGGTKRGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



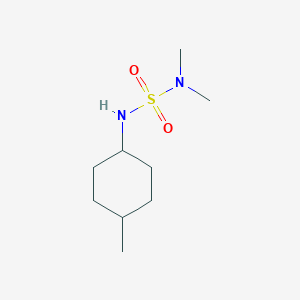
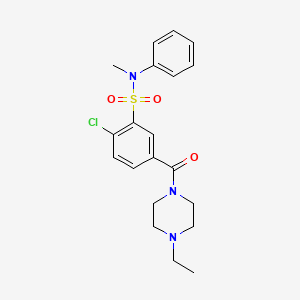
![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
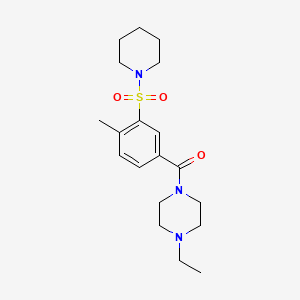
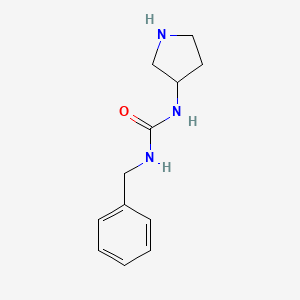
![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)
![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
